molecular formula C22H24BrN3O3 B4732754 1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine

1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine

Cat. No. B4732754
M. Wt: 458.3 g/mol
InChI Key: ZKBLPQMZDJGSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine involves the modulation of various biochemical and physiological processes. It has been shown to interact with ion channels, neurotransmitter receptors, and other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, ion channel function, and receptor binding. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine in lab experiments include its ability to modulate various biochemical and physiological processes, its wide range of applications, and its relatively low toxicity. The limitations of using this compound include its cost, its limited solubility in aqueous solutions, and its potential for non-specific binding.

Future Directions

There are many potential future directions for research involving 1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine. One potential direction is the study of its effects on different ion channels and neurotransmitter receptors. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to determine the optimal dosages and administration routes for this compound in various experimental models.

Scientific Research Applications

1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine is widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a wide range of applications, including the study of neurotransmitter release, ion channel function, and receptor binding.

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3/c1-15-20(16(2)29-24-15)13-19-6-7-21(28-19)22(27)26-10-8-25(9-11-26)14-17-4-3-5-18(23)12-17/h3-7,12H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBLPQMZDJGSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine
Reactant of Route 4
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine
Reactant of Route 5
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine

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